N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide
Overview
Description
Preparation Methods
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 3-aminoacetophenone with 2-bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This property makes it a valuable tool in studying protein function and developing enzyme inhibitors .
Comparison with Similar Compounds
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-{3-[(2-Chloroacetyl)amino]phenyl}-2,2-dimethylpropanamide: This compound has a chloroacetyl group instead of a bromoacetyl group, which affects its reactivity and applications.
N-{3-[(2-Iodoacetyl)amino]phenyl}-2,2-dimethylpropanamide: The presence of an iodoacetyl group makes this compound more reactive towards nucleophiles compared to the bromoacetyl derivative.
This compound is unique due to its specific reactivity and applications in proteomics research .
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)12(18)16-10-6-4-5-9(7-10)15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXQEZLMVUSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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